1-(Aminothioxomethyl)-3-(tert-butyl)-3-pyrazolin-5-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

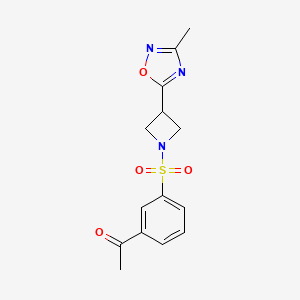

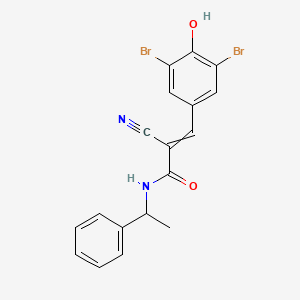

The compound “1-(Aminothioxomethyl)-3-(tert-butyl)-3-pyrazolin-5-one” is a pyrazoline derivative. Pyrazolines are a class of organic compounds characterized by a five-membered ring structure with three carbon atoms and two nitrogen atoms . The tert-butyl group is a bulky alkyl group known for its unique reactivity patterns .

Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the pyrazoline core, with the aminothioxomethyl and tert-butyl groups attached at the 1 and 3 positions, respectively. The tert-butyl group is known for its steric bulk, which can influence the compound’s reactivity .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the tert-butyl group and the aminothioxomethyl group. The tert-butyl group is known for its unique reactivity patterns . The aminothioxomethyl group might also participate in various chemical reactions, although specific information is not available .Applications De Recherche Scientifique

Reactivity Studies

Studies on pyrazoline derivatives, including those structurally related to 1-(Aminothioxomethyl)-3-(tert-butyl)-3-pyrazolin-5-one, highlight their significant reactivity and potential in synthesizing biologically active compounds. Mironovich and Shcherbinin (2014) explored the reactivity of pyrazolo[5,1-c][1,2,4]triazine derivatives, demonstrating the formation of amides via acylation, which is crucial for developing pharmacologically active molecules (Mironovich & Shcherbinin, 2014).

Multicomponent Condensation Reactions

The versatility of pyrazoline derivatives in multicomponent condensations is showcased by Chebanov et al. (2008), who developed regio- and chemoselective protocols for synthesizing complex pyrazoloquinoline derivatives. This work underscores the utility of such compounds in organic synthesis, potentially offering pathways to novel therapeutic agents (Chebanov et al., 2008).

Antibacterial Properties

Research into the antibacterial properties of pyrazoline derivatives has been fruitful. Aghav et al. (2015) synthesized ternary complexes of cerium with Schiff base derivatives of pyrazoline, exhibiting potent biological activity against various bacteria. This suggests potential applications in developing new antimicrobial agents (Aghav et al., 2015).

Ligand Synthesis for Metal Complexes

Otuokere et al. (2015) synthesized and characterized metal complexes of a pyrazoline derivative, showing its bidentate ligand behavior and potential in coordination chemistry. Such complexes could have implications in catalysis or material science (Otuokere et al., 2015).

Guanidinylation Reagent

Wester, Björkling, and Franzyk (2021) reported on the use of a pyrazole-1-carboxamidine type reagent, highlighting the versatility of pyrazoline derivatives in the guanidinylation of amines. This underscores the chemical utility of pyrazoline derivatives in synthesizing guanidines, compounds with significant therapeutic potential (Wester et al., 2021).

Novel Syntheses and Protective Activities

Yang et al. (2020) designed and synthesized new pyrazole derivatives containing a 1,3,4-oxadiazole moiety, demonstrating excellent protective activity against tobacco mosaic virus (TMV). This research indicates the potential of pyrazoline derivatives in agricultural applications, offering new tools for plant disease management (Yang et al., 2020).

Propriétés

IUPAC Name |

5-tert-butyl-3-oxo-1H-pyrazole-2-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3OS/c1-8(2,3)5-4-6(12)11(10-5)7(9)13/h4,10H,1-3H3,(H2,9,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFONXGCUXWBABP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=O)N(N1)C(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2930619.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-4-(tert-butyl)benzenesulfonamide](/img/structure/B2930623.png)

![1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2930624.png)

![5-((3-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2930626.png)

![(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3,4-difluorophenyl)methanone](/img/structure/B2930627.png)

![3-[[1-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2930629.png)